Methyl 4-{4-[2-(4-fluorophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate
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Overview
Description
Methyl 4-{4-[2-(4-fluorophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 4-fluorophenyl group and a nitrobenzenecarboxylate ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{4-[2-(4-fluorophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine derivative: The starting material, 4-fluorobenzaldehyde, undergoes a condensation reaction with piperazine to form 4-(4-fluorophenyl)piperazine.
Introduction of the oxoethyl group: The piperazine derivative is then reacted with an appropriate acylating agent, such as acetyl chloride, to introduce the 2-oxoethyl group.
Nitration: The resulting compound is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the benzene ring.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{4-[2-(4-fluorophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Methyl 4-{4-[2-(4-fluorophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-{4-[2-(4-fluorophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the piperazine ring can interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Methyl 4-{4-[2-(4-fluorophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate can be compared with similar compounds such as:
Methyl 4-fluorophenylacetate: Similar in having a fluorophenyl group but lacks the piperazine and nitro functionalities.
Methyl 2-(2-chloro-4-fluorophenyl)acetate: Contains a chloro and fluorophenyl group but differs in the position and type of substituents.
2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: Shares the fluorophenyl group but has a more complex structure with additional functional groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical properties and biological activities not found in the similar compounds listed above.
Properties
IUPAC Name |
methyl 4-[4-[2-(4-fluorophenyl)-2-oxoethyl]piperazin-1-yl]-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O5/c1-29-20(26)15-4-7-17(18(12-15)24(27)28)23-10-8-22(9-11-23)13-19(25)14-2-5-16(21)6-3-14/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVOVVKCJFFEQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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